molecular formula C20H28N10O20P4 B12396839 pppApG

pppApG

Numéro de catalogue: B12396839
Poids moléculaire: 852.4 g/mol
Clé InChI: DTYOICBSSHTIFB-INFSMZHSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types of Reactions

5’-Triphosphoadenylyl-(3’→5’)-guanosine undergoes various biochemical reactions, including:

    Phosphorylation: The addition of phosphate groups to the molecule.

    Hydrolysis: The cleavage of chemical bonds by the addition of water.

    Cyclization: The formation of cyclic structures from linear molecules.

Common Reagents and Conditions

Common reagents used in these reactions include adenosine triphosphate, guanosine triphosphate, and specific enzymes such as RNA polymerases . The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Major Products

The major products formed from these reactions include cyclic guanosine monophosphate-adenosine monophosphate and other cyclic dinucleotides .

Applications De Recherche Scientifique

Viral Replication Mechanisms

Case Study: Influenza Virus

Research has shown that pppApG is synthesized during the replication of the influenza virus. It acts as a primer for RNA synthesis, allowing for the initiation of viral RNA replication. Specifically, the influenza virus polymerase utilizes this compound in a "prime-and-realign" mechanism, which is essential for synthesizing complementary RNA strands .

Data Table: Mechanisms of this compound Synthesis

MechanismDescriptionReference
Internal SynthesisInitiation occurs at internal positions on cRNA promoters, producing this compound ,
Terminal SynthesisInitiation occurs at terminal positions on vRNA promoters ,
Priming and RealignmentThis compound realigns to facilitate elongation during RNA synthesis ,

Primer-Dependent Replication Assays

Application in Assays

The synthesis of this compound has been utilized in primer-dependent replication assays to study RNA polymerase activity. These assays help elucidate how mutations in viral promoters affect replication efficiency and can be critical for developing antiviral strategies .

Data Table: Primer Extension Assays Using this compound

Assay TypePurposeFindings
ApG Primed ReplicationTo assess sequence requirements for replicationSignificant activity with certain mutants
Primer Extension AssayTo analyze elongation efficiency of synthesized RNAVariations observed based on mutations

Implications for Antiviral Development

Understanding the role of this compound in viral replication opens avenues for antiviral drug development. By targeting the mechanisms involving this compound synthesis and utilization, researchers can design inhibitors that disrupt viral replication processes.

Potential Therapeutic Targets

Case Study: Antiviral Strategies

Studies have indicated that inhibiting the polymerase activity that utilizes this compound can significantly reduce viral load in infected cells. For instance, specific mutations in polymerase components have been shown to affect the efficiency of this compound incorporation, providing a potential target for antiviral therapy development .

Comparaison Avec Des Composés Similaires

Activité Biologique

pppApG, or 5'-triphosphate-adenosine-adenosine, is a significant compound in the context of RNA synthesis, particularly in the replication mechanisms of RNA viruses such as influenza. Understanding its biological activity is crucial for elucidating viral replication processes and developing antiviral strategies.

Role in Viral RNA Synthesis

This compound serves as a critical intermediate in the synthesis of both viral RNA (vRNA) and complementary RNA (cRNA) during influenza virus replication. The influenza virus employs its RNA-dependent RNA polymerase (RdRp) to initiate transcription and replication, with this compound being synthesized as a product of this process. Studies have shown that the initiation of cRNA synthesis occurs internally at positions 4 and 5 of the cRNA template, leading to the production of this compound, which is then realigned to the terminal residues of the template for further elongation .

The synthesis of this compound involves complex interactions within the viral polymerase complex. The polymerase undergoes conformational changes that facilitate the binding and positioning of the cRNA template, allowing for efficient synthesis. Specifically, mutations in the polymerase can significantly impact its ability to synthesize this compound, highlighting its role in the enzymatic activity necessary for viral replication .

Experimental Findings

Several studies have investigated the biological activity and synthesis pathways involving this compound:

  • Synthesis Pathways : Research indicates that influenza virus polymerase can initiate this compound synthesis both internally on cRNA templates and terminally on vRNA templates. This dual mechanism underscores the versatility and adaptability of viral replication strategies .
  • Polymerase Mutations : Experiments utilizing mutant polymerases have demonstrated that specific structural components, such as the PA 51-72 loop, are essential for efficient this compound synthesis. Polymerases lacking this loop show significantly reduced activity, emphasizing its importance in stabilizing the replicative conformation necessary for RNA synthesis .

Data Tables

StudyKey FindingsMethodology
Identified internal initiation sites for this compound synthesis on cRNA templatesIn vitro assays with mutagenesis screening
Demonstrated dual initiation mechanisms for cRNA and vRNAPrimer extension assays
Highlighted role of PA 51-72 loop in polymerase activityMutant polymerase assays

Case Studies

  • Influenza Virus Replication : A study focusing on influenza virus polymerase revealed that mutations affecting the PA 51-72 loop led to significantly decreased this compound synthesis, suggesting that structural integrity is vital for effective viral replication .
  • Comparative Analysis : Research comparing wild-type and mutant polymerases indicated that while both could synthesize RNA, only those with intact structural features could efficiently produce this compound, thus impacting overall viral load during infection .

Propriétés

Formule moléculaire

C20H28N10O20P4

Poids moléculaire

852.4 g/mol

Nom IUPAC

[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H28N10O20P4/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(33)13(7(47-19)2-45-53(40,41)50-54(42,43)49-51(35,36)37)48-52(38,39)44-1-6-10(31)11(32)18(46-6)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1

Clé InChI

DTYOICBSSHTIFB-INFSMZHSSA-N

SMILES isomérique

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N

SMILES canonique

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.